Technical Guide: Physical Characteristics of 5-Chloro-4-nitro-2,1,3-benzothiadiazole
Technical Guide: Physical Characteristics of 5-Chloro-4-nitro-2,1,3-benzothiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-4-nitro-2,1,3-benzothiadiazole is a heterocyclic aromatic compound belonging to the benzothiadiazole class of molecules. Compounds in this family are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 5-Chloro-4-nitro-2,1,3-benzothiadiazole, including its structural and physicochemical properties, alongside general experimental protocols for its synthesis and characterization.
Core Physical and Chemical Properties
The fundamental physical and chemical data for 5-Chloro-4-nitro-2,1,3-benzothiadiazole are summarized in the table below. This information is crucial for its handling, application in synthetic protocols, and for the prediction of its behavior in various chemical and biological systems.
| Property | Value |
| Molecular Formula | C₆H₂ClN₃O₂S |
| Molecular Weight | 215.62 g/mol |
| CAS Number | 2274-89-7 |
| Appearance | Orange solid |
| Melting Point | 149 - 152 °C |
| Boiling Point | 348.8 °C at 760 mmHg |
| Flash Point | 164.7 °C |
| Solubility | Currently, specific quantitative data on solubility in various organic solvents is not readily available. General solubility is expected in polar organic solvents. |
| Chemical Stability | Stable under normal conditions. Avoid incompatible materials. |
| Incompatibilities | Strong oxidizing agents, bases, amines. |
| Hazardous Decomposition | Hydrogen chloride, chlorine, nitrogen oxides, carbon monoxide, oxides of sulfur, carbon dioxide. |
Spectroscopic and Analytical Data
While specific spectral data with assigned peaks for 5-Chloro-4-nitro-2,1,3-benzothiadiazole are not extensively reported in publicly available literature, the following provides an overview of the expected spectroscopic characteristics based on its structure and data from related benzothiadiazole derivatives.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the two protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, nitro, and thiadiazole groups. |
| ¹³C NMR | The carbon NMR spectrum will display six signals corresponding to the carbon atoms of the benzothiadiazole core. The positions of these signals will be dictated by the substitution pattern and the electronic environment of each carbon atom. |
| FTIR | The infrared spectrum is expected to exhibit characteristic absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-Cl stretching, C=N stretching of the thiadiazole ring, and aromatic C-H and C=C stretching vibrations. |
| UV-Vis | The UV-Vis absorption spectrum, likely recorded in a solvent like chloroform or methanol, is expected to show absorption maxima in the UV and possibly the visible region, characteristic of the extended π-system of the benzothiadiazole ring system, further influenced by the nitro and chloro substituents. |
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and characterization of 5-Chloro-4-nitro-2,1,3-benzothiadiazole, based on established procedures for related compounds.
Synthesis Protocol: Nitration of 5-Chloro-2,1,3-benzothiadiazole
A primary route for the synthesis of 5-Chloro-4-nitro-2,1,3-benzothiadiazole is the electrophilic nitration of 5-chloro-2,1,3-benzothiadiazole.
Materials:
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5-Chloro-2,1,3-benzothiadiazole
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice
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Water (deionized)
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Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
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Drying agent (e.g., anhydrous Magnesium Sulfate or Sodium Sulfate)
Procedure:
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In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 5-chloro-2,1,3-benzothiadiazole.
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Once the substrate is fully dissolved and the solution is cooled, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining a low temperature (typically 0-5 °C).
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After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture over crushed ice.
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The precipitated solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
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The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or a methanol/chloroform mixture.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
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Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[1][2]
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Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to TMS, coupling constants (J) in Hertz (Hz), and integration values for ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy:
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Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
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Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy:
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Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., chloroform, methanol, or acetonitrile).
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Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a spectrophotometer, with a reference cuvette containing the pure solvent.
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Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of 5-Chloro-4-nitro-2,1,3-benzothiadiazole.
Caption: General workflow for the synthesis and characterization of 5-Chloro-4-nitro-2,1,3-benzothiadiazole.
